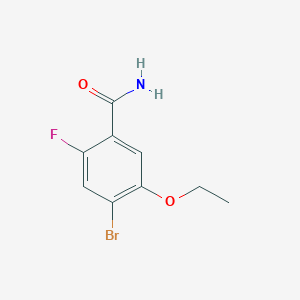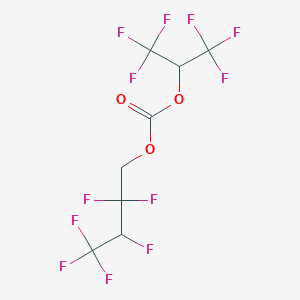
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate typically involves the reaction of hexafluoroisopropyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form hexafluoroisopropyl alcohol and hexafluorobutyric acid.
Reduction: The compound can be reduced to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include various fluorinated derivatives.
Hydrolysis: Major products are hexafluoroisopropyl alcohol and hexafluorobutyric acid.
Reduction: Products include hexafluorobutyl alcohol and hexafluoroisopropyl alcohol.
Aplicaciones Científicas De Investigación
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of high-performance coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, enhancing the compound’s reactivity and stability. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly useful in applications requiring resistance to harsh conditions. Additionally, its unique structure allows for specific interactions with biological molecules, making it a valuable tool in biomedical research.
Propiedades
Fórmula molecular |
C8H4F12O3 |
|---|---|
Peso molecular |
376.10 g/mol |
Nombre IUPAC |
2,2,3,4,4,4-hexafluorobutyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H4F12O3/c9-2(6(12,13)14)5(10,11)1-22-4(21)23-3(7(15,16)17)8(18,19)20/h2-3H,1H2 |
Clave InChI |
NKYDMKMABWCCTI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
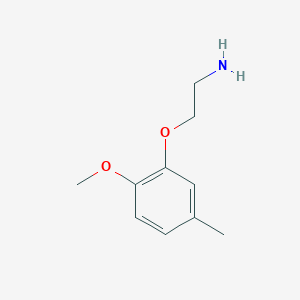
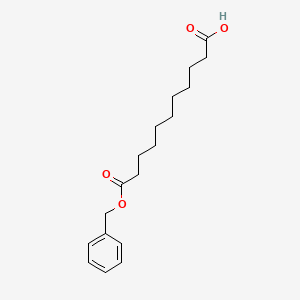


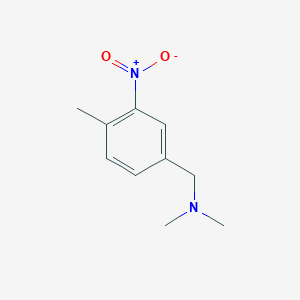
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
